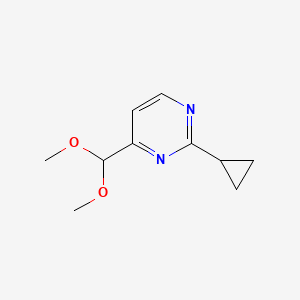

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

Description

Fundamental Structural Framework

The molecular structure of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine is characterized by a six-membered aromatic pyrimidine ring system as the central core, which contains two nitrogen atoms positioned at the 1 and 3 positions of the ring. The pyrimidine ring serves as the foundational scaffold to which two distinct substituent groups are attached, creating a molecule with well-defined spatial arrangement and electronic distribution. The compound's systematic name reflects its substitution pattern, with the cyclopropyl group occupying the 2-position and the dimethoxymethyl group attached at the 4-position of the pyrimidine ring.

The cyclopropyl substituent represents a three-membered saturated carbocycle that introduces significant ring strain into the molecular structure, contributing approximately 27 kilocalories per mole of ring strain energy. This structural feature influences the compound's reactivity profile and provides a unique steric environment that can affect intermolecular interactions. The dimethoxymethyl group consists of a central carbon atom bearing two methoxy substituents, creating a functional group with distinctive electronic properties due to the presence of two oxygen atoms with lone electron pairs.

The overall molecular geometry exhibits specific bond angles and distances that are characteristic of substituted pyrimidine systems. The aromatic pyrimidine ring maintains planarity, while the cyclopropyl group adopts a conformation that minimizes steric interactions with the ring system. The dimethoxymethyl substituent can rotate around the carbon-carbon bond connecting it to the pyrimidine ring, providing conformational flexibility that influences the compound's physical and chemical properties.

Stereochemical Considerations and Molecular Descriptors

The stereochemical analysis of this compound reveals important aspects of its three-dimensional structure that impact its physicochemical behavior. The molecule possesses no chiral centers, resulting in a single constitutional isomer without optical activity. However, the compound exhibits conformational isomerism due to the rotation around single bonds, particularly the bond connecting the dimethoxymethyl group to the pyrimidine ring.

The Simplified Molecular Input Line Entry System notation for this compound is represented as COC(C1=NC(C2CC2)=NC=C1)OC, which provides a standardized method for describing the molecular connectivity. This notation system enables unambiguous identification and database searching for the compound across various chemical information systems. The International Chemical Identifier string InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 provides additional structural verification and serves as a unique molecular identifier.

The compound's molecular descriptor profile includes specific topological and geometric parameters that characterize its structure. The molecule contains a total of fourteen heavy atoms, comprising ten carbon atoms, two nitrogen atoms, and two oxygen atoms. The hydrogen bond acceptor count equals four, corresponding to the two nitrogen atoms in the pyrimidine ring and the two oxygen atoms in the methoxy groups, while the hydrogen bond donor count is zero due to the absence of hydroxyl or amino groups.

Properties

IUPAC Name |

2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXOPTJKEYXLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C2CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590275 | |

| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-07-5 | |

| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine as a Precursor

A foundational step in preparing pyrimidine derivatives with methoxyl groups involves synthesizing 2-chloro-4,6-dimethoxypyrimidine, which can be further functionalized to introduce cyclopropyl and dimethoxymethyl groups.

Step 1: Salt-Forming Reaction

Malononitrile, methanol, and a composite solvent (a mixture of solvents such as dimethylformamide, dimethylacetamide, dimethyl sulfoxide, 1,4-dioxane, and others) are combined in a pressure vessel. Anhydrous hydrogen chloride gas is introduced under controlled pressure (0–20 atm) and temperature (-25 to 120 °C), resulting in the formation of dimethyl propylene diimine dihydrochloride.Step 2: Cyanamide Reaction

The dihydrochloride salt is reacted with cyanamide in an aqueous potassium hydroxide solution at 0–100 °C to yield 3-amino-3-methoxy-N-cyano-2-propionamidine. This step typically takes 1–10 hours at room temperature.Step 3: Condensation Reaction

Addition of a complexing agent and catalyst, followed by introduction of HCl gas at low temperature (-25 to 100 °C), induces cyclization to form 2-chloro-4,6-dimethoxypyrimidine. The product is purified by recrystallization from methanol to obtain high purity crystals (>99%).

This method is notable for its high yield, simplicity, and product purity, making it a robust route for preparing methoxypyrimidine intermediates.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position can be introduced via nucleophilic substitution of the 2-chloro group on the pyrimidine ring with a cyclopropyl nucleophile, such as cyclopropylmagnesium bromide (Grignard reagent) or cyclopropyl lithium reagents. This step typically requires anhydrous conditions and inert atmosphere to avoid side reactions.

Installation of the Dimethoxymethyl Group at the 4-Position

The 4-position functionalization with a dimethoxymethyl group can be achieved by:

- Reacting 4-chloropyrimidine derivatives with dimethoxymethyl reagents under nucleophilic substitution conditions.

- Alternatively, using a formylation step at the 4-position followed by acetalization with methanol to form the dimethoxymethyl group.

These transformations require careful control of reaction conditions to prevent hydrolysis or overreaction of the dimethoxymethyl moiety.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material(s) | Conditions & Reagents | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Salt-forming reaction | Malononitrile, methanol, composite solvent | HCl gas, 0–20 atm, -25 to 120 °C | Dimethyl propylene diimine dihydrochloride | High yield, uses mixed solvents |

| 2 | Cyanamide reaction | Dimethyl propylene diimine dihydrochloride | KOH aqueous solution, cyanamide, 0–100 °C, 1–10 h | 3-amino-3-methoxy-N-cyano-2-propionamidine | Room temperature heat preservation |

| 3 | Condensation reaction | Above intermediate + complexing agent + catalyst | HCl gas, -25 to 100 °C, recrystallization in methanol | 2-chloro-4,6-dimethoxypyrimidine crystals | >99% purity, white crystals |

| 4 | Nucleophilic substitution | 2-chloro-4,6-dimethoxypyrimidine | Cyclopropyl nucleophile (e.g., cyclopropylmagnesium bromide) | 2-cyclopropyl-4,6-dimethoxypyrimidine | Anhydrous, inert atmosphere |

| 5 | Functional group modification | 2-cyclopropyl-4-chloropyrimidine | Dimethoxymethylation reagents, acidic or basic conditions | This compound | Control to avoid hydrolysis |

Research Findings and Considerations

- The use of composite solvents in the initial salt-forming reaction improves solubility and reaction efficiency, leading to higher yields and purities.

- The cyclopropyl substitution step is sensitive to moisture and oxygen, necessitating inert atmosphere techniques (e.g., nitrogen or argon glovebox or Schlenk line).

- The dimethoxymethyl group is prone to hydrolysis; thus, reaction and storage conditions must minimize exposure to moisture.

- Purification by recrystallization from methanol is effective for obtaining high-purity pyrimidine derivatives.

- Yields for intermediate steps typically range from 60% to 95%, depending on reaction conditions and scale.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, exhibit significant anti-inflammatory properties. These compounds have been shown to inhibit the expression and activities of key inflammatory mediators such as cyclooxygenase enzymes (COX), particularly COX-2. In vitro studies have demonstrated that this compound can competitively inhibit COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 1: Comparative COX-2 Inhibition of Pyrimidine Derivatives

| Compound | IC (μM) |

|---|---|

| This compound | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

| Indomethacin | 9.17 |

Antiviral Activity

Pyrimidine derivatives are also recognized for their antiviral properties. Preliminary studies suggest that this compound may interact with viral targets, potentially inhibiting viral replication through mechanisms similar to those observed in other pyrimidine-based antiviral agents. The introduction of hydrophilic moieties appears to enhance its antiviral efficacy against orthopoxviruses .

Case Study: Antiviral Efficacy Against Orthopoxviruses

- In vitro assays demonstrated that derivatives with similar structures exhibited significant antiviral activity against vaccinia and cowpox viruses, establishing a basis for further exploration of this compound in antiviral applications .

Antifungal Activity

The antifungal potential of this compound is also noteworthy. Studies on related pyrimidine compounds have shown promising results against various fungal pathogens, indicating that this compound may possess similar antifungal properties. The mechanism of action is believed to involve disruption of fungal cell wall synthesis or function .

Table 2: Antifungal Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100 |

| This compound | TBD | TBD |

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Key Differences :

- Substitution Pattern : The pyrimidine core in the target compound offers distinct electronic properties compared to phenyl or terephthalate backbones in analogs.

Cyclopropyl-Containing Pyrimidine Derivatives

Cyclopropyl groups are prevalent in drug candidates due to their conformational rigidity and metabolic resistance. Examples include:

Key Differences :

- Applications : Neurotensin agonists prioritize receptor binding, whereas this compound’s applications remain underexplored.

Comparative Physicochemical and Bioactivity Data

Table 1 summarizes key properties of this compound and related compounds:

Biological Activity

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine is a pyrimidine derivative notable for its potential therapeutic applications, particularly in anti-inflammatory contexts. This compound features a cyclopropyl group at the 2-position and dimethoxymethyl substituents at the 4-position, which contribute to its biological activity. The exploration of its properties reveals promising avenues for drug development, particularly in targeting inflammatory pathways and enzyme inhibition.

- Molecular Formula : C${10}$H${12}$N$_2$O$_2$

- Molecular Weight : Approximately 184.22 g/mol

The presence of functional groups allows for various chemical reactions, such as hydrolysis and electrophilic substitutions, which may enhance its biological activity.

Research indicates that this compound exhibits competitive inhibition against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammatory processes. The compound's structure-activity relationship (SAR) suggests that modifications to the pyrimidine scaffold can significantly influence its efficacy as an anti-inflammatory agent .

Anti-inflammatory Effects

Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. In vitro studies show that this compound can suppress the expression and activity of several inflammatory mediators, including:

- Prostaglandin E₂

- Inducible nitric oxide synthase (iNOS)

- Tumor necrosis factor-alpha (TNF-α)

- Nuclear factor kappa B (NF-κB)

These effects are critical in managing conditions characterized by excessive inflammation .

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on COX enzymes:

- IC₅₀ Values : Preliminary studies indicate that related compounds exhibit IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib, suggesting a strong potential for therapeutic use .

Case Studies

- In Vitro Studies : A recent study evaluated the anti-inflammatory activity of various pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced COX-2 mRNA expression and protein levels in cultured cells, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

- Animal Models : In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, derivatives similar to this compound exhibited superior anti-inflammatory effects compared to standard treatments, highlighting its potential as a novel therapeutic agent .

Data Summary Table

| Compound | Target Enzyme | IC₅₀ (μmol) | Effect on Inflammation |

|---|---|---|---|

| This compound | COX-2 | ~0.04 | Significant suppression |

| Celecoxib | COX-2 | ~0.04 | Established anti-inflammatory |

| Diclofenac sodium | COX-1/COX-2 | ~0.1 | Standard comparator |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For cyclopropane-containing pyrimidines, intermediates like 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid (CAS 1240599-70-5) are critical precursors. Reaction temperature (e.g., 80–100°C) and solvent choice (e.g., DMF or THF) significantly impact cyclization efficiency. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) enhances purity . For analogs, substituting methyl groups with dimethoxymethyl moieties may require protecting group strategies to avoid side reactions .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying cyclopropyl and dimethoxymethyl groups. For example, cyclopropyl protons typically appear as multiplet signals in the δ 0.76–0.96 ppm range, while methoxy groups resonate at δ 3.2–3.5 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+ for C₉H₁₃N₂O₂: 193.0978). Infrared (IR) spectroscopy can identify carbonyl stretches if degradation occurs during storage .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (UV/visible). HPLC monitoring at intervals (e.g., 0, 7, 14 days) quantifies degradation products. For lab-scale storage, desiccants and inert atmospheres (argon) are recommended to prevent hydrolysis of the dimethoxymethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dimethoxymethyl group in cross-coupling reactions?

- Methodological Answer : The dimethoxymethyl group acts as an electron-donating substituent, stabilizing intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) calculations can map electron density distribution, revealing preferential reaction sites. Experimental validation via kinetic studies (e.g., varying catalyst loading or ligand systems) identifies rate-limiting steps .

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For neurotensin receptor agonists, standardized protocols (e.g., calcium flux assays in HEK293 cells) reduce variability. Meta-analysis of IC₅₀ values across studies, coupled with molecular docking simulations, clarifies structure-activity relationships (SAR). For example, cyclopropyl substitutions may enhance membrane permeability but reduce solubility .

Q. What computational strategies predict the environmental fate of this compound in indoor laboratory environments?

- Methodological Answer : Molecular dynamics (MD) simulations model adsorption/desorption kinetics on common lab surfaces (e.g., glass, stainless steel). Parameters like partition coefficients (log P) and vapor pressure inform volatility predictions. Experimental validation via microspectroscopic imaging (e.g., AFM-IR) quantifies surface residues after controlled exposure .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.